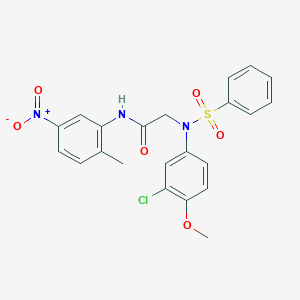
5-(3-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide
Vue d'ensemble
Description
5-(3-hydroxyphenyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide, also known as LY294002, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by scientists at Eli Lilly and Company in the early 1990s and has since been extensively studied for its mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Cytotoxicity Studies
Compounds with isoxazole moieties have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. For instance, the synthesis of 5-aminoisoxazoles and their derivatives demonstrated significant cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, underscoring their potential in cancer therapy research (Hassan, Hafez, & Osman, 2014).
Neuroprotective and Enzyme Inhibition Applications
Research into isoxazole derivatives has also shown promising neuroprotective effects and enzyme inhibition properties. For example, studies on 5-aroylindoles acting as selective histone deacetylase 6 (HDAC6) inhibitors revealed their potential to ameliorate Alzheimer's disease phenotypes by decreasing tau protein phosphorylation and aggregation, offering insights into novel therapeutic avenues (Lee et al., 2018).
Carbonic Anhydrase Inhibitors
Isoxazole-containing compounds have been synthesized and identified as potent inhibitors of carbonic anhydrase II and VII, enzymes involved in various physiological processes, including fluid secretion and pH regulation. Such inhibitors hold promise for the treatment of diseases like glaucoma and neuropathic pain (Altuğ et al., 2017).
Polymer Science Applications
In the field of polymer science, isoxazole derivatives have been incorporated into polymers to explore their material properties. Research into aromatic polyamides bearing ether and isopropylidene or hexafluoroisopropylidene links in the main chain, for instance, has highlighted the thermal stability and solvent solubility of these materials, which are important for various industrial applications (Hsiao & Yu, 1996).
Propriétés
IUPAC Name |
5-(3-hydroxyphenyl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11-5-7-13(8-6-11)18-17(21)15-10-16(22-19-15)12-3-2-4-14(20)9-12/h2-10,20H,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTACIVMSFWRED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4618323.png)
![methyl 2-(3-bromobenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4618329.png)
![(4,5-dimethoxy-2-nitrobenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B4618338.png)

![N-phenyl-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4618347.png)


![N-isopropyl-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4618371.png)



![2,6-difluoro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B4618386.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(4-butoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4618393.png)
